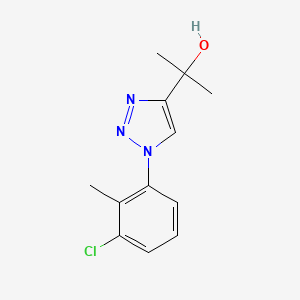

2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

2-(1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole-based small molecule characterized by a 1,2,3-triazole ring linked to a propan-2-ol group and a 3-chloro-2-methylphenyl substituent. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) (), a robust method for generating 1,4-disubstituted triazoles. The 3-chloro-2-methylphenyl group introduces steric and electronic effects, likely influencing solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-8-9(13)5-4-6-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVHFPKEEUSEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

Substitution Reaction: The triazole ring is then substituted with a 3-chloro-2-methylphenyl group. This step may involve the use of a chloromethylphenyl halide and a base to facilitate the substitution.

Addition of the Propanol Moiety: The final step involves the addition of the propanol group to the triazole ring. This can be achieved through a nucleophilic addition reaction using an appropriate alcohol and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethylphenyl group can enhance the binding affinity of the compound to its target, while the propanol moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts melting points, solubility, and synthetic yields. Key analogs include:

Key Observations :

- Steric Effects : The bulkier α-naphthyl group () results in a higher melting point (152–153°C) compared to the smaller 2-methylphenyl analog (120°C, ).

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Br, -Cl) may enhance thermal stability and polar interactions, though direct data for the 3-chloro-2-methylphenyl variant are lacking.

- Synthetic Efficiency : Yields for triazole derivatives often exceed 60–90% (), suggesting efficient CuAAC-based synthesis for the target compound.

Key Observations :

- Antimicrobial Activity: Quinolinyl-triazole derivatives () show potent antitubercular activity, suggesting that aromatic extensions (e.g., quinoline) enhance target engagement.

- Fungicidal Activity : The dioxolane-containing analog () outperforms commercial fungicides, highlighting the role of cyclic ethers in bioactivity.

- Neuroprotective Potential: Triazole-phenol hybrids () demonstrate antioxidant and Aβ-modulating effects, though the target compound’s 3-chloro-2-methylphenyl group may alter metal-binding capacity.

Structural and Spectroscopic Comparisons

Nuclear magnetic resonance (NMR) data for analogs reveal substituent-dependent shifts:

- 1H-NMR :

- 13C-NMR :

Biological Activity

2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a synthetic compound featuring a triazole ring, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and other scientific fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring substituted with a chloromethylphenyl group and a propanol moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 2-[1-(3-chloro-2-methylphenyl)triazol-4-yl]propan-2-ol |

| Molecular Formula | C12H14ClN3O |

| Molecular Weight | 253.71 g/mol |

| CAS Number | 1707966-73-1 |

The biological activity of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol primarily involves its interaction with various molecular targets:

- Enzyme Inhibition: The triazole ring can interact with enzymes, potentially inhibiting their activity. This characteristic is common among triazole derivatives, as they often serve as enzyme inhibitors in various biochemical pathways.

- Binding Affinity: The chloromethylphenyl group enhances the binding affinity of the compound to its target sites, while the propanol moiety may influence solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing triazole rings often display significant anticancer properties. For instance, related triazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. The following table summarizes findings from relevant studies:

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 27.3 | Significant cytotoxicity |

| Study B | HCT116 (Colon Cancer) | 6.2 | High activity |

| Study C | A549 (Lung Cancer) | Not specified | Moderate activity |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Triazole derivatives are known to exhibit antifungal and antibacterial activities due to their ability to disrupt cellular processes in pathogens.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions.

Case Studies

Several case studies highlight the potential of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol in medicinal applications:

-

Case Study 1: Anticancer Efficacy

- Researchers synthesized a series of triazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol exhibited significant growth inhibition.

-

Case Study 2: Antimicrobial Testing

- A comparative study evaluated various triazole derivatives against common bacterial strains. The results showed that certain derivatives demonstrated potent antibacterial activity, suggesting potential therapeutic applications.

Q & A

Q. What synthetic methodologies are most effective for producing 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol?

Answer: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Key steps include:

Q. How is the antifungal activity of this compound evaluated in preliminary studies?

Answer: Use the microdilution broth method (CLSI guidelines):

Q. What analytical techniques are critical for structural characterization?

Answer:

- X-ray crystallography : Resolve 3D structure using SHELX software (SHELXL for refinement, SHELXS for solution) .

- NMR spectroscopy : Confirm regiochemistry (1,4-triazole substitution) via -NMR (δ 7.5–8.5 ppm for aromatic protons) and -NMR (triazole carbons at ~145–150 ppm) .

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) .

Q. How is cytotoxicity initially screened for this compound?

Answer:

- MTT assay : Test against human cancer cell lines (e.g., A549, HeLa) at varying concentrations (10–100 µM).

- Calculate IC₅₀ values and compare to standards (e.g., paclitaxel).

- Include controls for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, F) on the phenyl ring influence bioactivity?

Answer:

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 4-F, 2,4-diCl) and test antifungal/cytotoxic activity.

- Chlorine at the ortho position (3-chloro-2-methylphenyl) enhances lipophilicity and target binding via halogen bonding .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with fungal CYP51 or human kinases .

Q. How can discrepancies in antifungal efficacy across studies be resolved?

Answer:

Q. What strategies assess compound stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), UV light (254 nm), and varied pH (1–13).

- Monitor degradation via HPLC: Major products include oxidized (methanoic acid) or hydrolyzed derivatives .

- Simulate metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .

Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?

Answer:

Q. What experimental approaches optimize regioselectivity in triazole synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.